molecular formula C13H18N4OS B11107178 N'-cyclohexylidene-2-(pyrimidin-2-ylsulfanyl)propanehydrazide

N'-cyclohexylidene-2-(pyrimidin-2-ylsulfanyl)propanehydrazide

Cat. No.: B11107178
M. Wt: 278.38 g/mol
InChI Key: LGILKUNYVDLRCE-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-2-(pyrimidin-2-ylsulfanyl)propanehydrazide: is a heterocyclic compound that features a pyrimidine ring substituted with a sulfanyl group and a cyclohexylidene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclohexylidene-2-(pyrimidin-2-ylsulfanyl)propanehydrazide typically involves the condensation of 2-(pyrimidin-2-ylsulfanyl)propanehydrazide with cyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the cyclohexylidene moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the hydrazide moiety, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace the sulfanyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: N’-cyclohexylidene-2-(pyrimidin-2-ylsulfanyl)propanehydrazide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory or antitumor agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N’-cyclohexylidene-2-(pyrimidin-2-ylsulfanyl)propanehydrazide exerts its effects is primarily through its interaction with biological macromolecules. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison: N’-cyclohexylidene-2-(pyrimidin-2-ylsulfanyl)propanehydrazide is unique due to its cyclohexylidene moiety, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications in scientific research.

Properties

Molecular Formula

C13H18N4OS

Molecular Weight

278.38 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-pyrimidin-2-ylsulfanylpropanamide

InChI

InChI=1S/C13H18N4OS/c1-10(19-13-14-8-5-9-15-13)12(18)17-16-11-6-3-2-4-7-11/h5,8-10H,2-4,6-7H2,1H3,(H,17,18)

InChI Key

LGILKUNYVDLRCE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN=C1CCCCC1)SC2=NC=CC=N2

Origin of Product

United States

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